Home > Products > Screening Compounds P111007 > 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine
2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine - 1500166-05-1

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine

Catalog Number: EVT-3063708
CAS Number: 1500166-05-1
Molecular Formula: C8H10N4
Molecular Weight: 162.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514, MTA)

Compound Description: LY231514, also known as MTA and marketed as ALIMTA, is a pyrrolo[2,3-d]pyrimidine-based antifolate drug used in cancer treatment. It exhibits potent inhibition against multiple folate-requiring enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). LY231514 requires intracellular polyglutamation for its cytotoxic potency.

N-[4-[2-(2-Amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-L-glutamic acid

Compound Description: This compound is a regioisomer of LY231514, where the ethanobenzoylglutamate moiety is attached to the 6-position of the pyrrolopyrimidine ring instead of the 5-position.

Relevance: This compound exhibits complete loss of biological activity compared to LY231514. This highlights the importance of the substituent position on the pyrrolopyrimidine ring for biological activity, drawing a comparison point for 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine.

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (4)

Compound Description: This compound is a three-atom-bridged analog of TNP-351, designed as an anticancer agent. It contains a glutamic acid moiety linked to the pyrrolo[2,3-d]pyrimidine core through a methylene-amino-methylene bridge.

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5)

Compound Description: This compound is another three-atom-bridged analog of TNP-351, similar to the previous compound but with a 2,4-diamino substitution on the pyrrolo[2,3-d]pyrimidine core. It was also synthesized as a potential anticancer agent.

7-Substituted derivatives of N-{4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (ALIMTA)

Compound Description: These are a series of ALIMTA derivatives where the 7-position of the pyrrolo[2,3-d]pyrimidine core is substituted with various groups. These derivatives were investigated for their potential as antitumor agents.

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- ethyl]benzoyl}-L-glutamic acid (4)

Compound Description: This compound is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), featuring a pyrrolo[2,3-d]pyrimidine core with a saturated six-membered ring. It exhibited significant activity as an inhibitor of the growth of human lymphoblastic leukemic cells in vitro, likely by blocking de novo purine biosynthesis through inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase).

N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids

Compound Description: This refers to a series of compounds synthesized as potential thymidylate synthase (TS) inhibitors and antitumor agents, similar to LY231514. The series explored various substitutions at the 4-position of the pyrrolo[2,3-d]pyrimidine nucleus.

Relevance: This series is closely related to 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine, particularly highlighting the role of the 4-position substituent on the pyrrolo[2,3-d]pyrimidine core in influencing biological activity. Some of these agents demonstrated high cytotoxicity against human leukemic cells in culture.

N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2)

Compound Description: This compound is a classical analog designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as a potential antitumor agent. It demonstrated potent inhibitory activity against TS and DHFR and exhibited nanomolar GI50 values against various human tumor cell lines.

N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4)

Compound Description: This compound is a 6-methyl derivative of the previous compound, designed with the same goal of dual TS and DHFR inhibition and antitumor activity. While it exhibited potent inhibitory activity against E. coli TS and human TS, it was inactive against human DHFR.

Overview

The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine is a derivative of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is known for its biological activity, particularly as kinase inhibitors.

Source

The compound can be synthesized through various chemical methods, as outlined in several patents and scientific literature. Notably, it has been explored in the context of developing inhibitors for protein kinases, which are critical targets in cancer therapy.

Classification

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine belongs to the class of heterocyclic compounds, specifically within the pyrimidine derivatives. These compounds are often classified based on their pharmacological activity, including roles as enzyme inhibitors and potential anticancer agents.

Synthesis Analysis

Methods

The synthesis of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate starting materials such as substituted pyrimidines and amines.
  2. Substitution Reactions: The introduction of the ethylamine side chain can be executed through nucleophilic substitution methods.

Technical Details

A detailed synthesis may involve:

  • Reagents: Specific reagents such as phosphorus oxychloride and various amines.
  • Conditions: Controlled temperature and solvent conditions to optimize yield and purity.
  • Purification: Techniques such as chromatography to isolate the desired product from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular structure of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine features a pyrrolo[2,3-d]pyrimidine ring system attached to an ethylamine group. The presence of nitrogen atoms in the heterocyclic ring contributes to its chemical reactivity and biological activity.

Data

Key structural data include:

  • Molecular Formula: C10_{10}H12_{12}N4_{4}
  • Molecular Weight: Approximately 188.23 g/mol
  • Structural Geometry: The compound exhibits a planar structure typical of heterocycles with potential for hydrogen bonding interactions.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amines and heterocycles:

  1. Acylation: Reaction with acyl chlorides to form amides.
  2. Alkylation: Further substitution reactions can modify the ethylamine side chain.
  3. Oxidation/Reduction: Depending on functional groups present, reactions may modify nitrogen states or introduce additional functional groups.

Technical Details

Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates. Reaction yields and selectivity are often optimized through varying solvent systems and temperatures.

Mechanism of Action

Process

The mechanism of action for 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine primarily involves its role as a kinase inhibitor:

  1. Binding to Kinase Domain: The compound binds to specific sites within protein kinases, disrupting their function.
  2. Inhibition of Phosphorylation: By blocking ATP binding sites or substrate interaction sites, it prevents the phosphorylation processes critical for cell signaling pathways.

Data

Studies have shown that compounds in this class exhibit selectivity towards certain kinases (e.g., PKBβ), which is crucial for minimizing off-target effects in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can participate in electrophilic aromatic substitution due to the electron-rich nature of the pyrrolo[2,3-d]pyrimidine moiety.
Applications

Scientific Uses

The primary applications of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine include:

  1. Anticancer Research: As a potential inhibitor of key signaling pathways involved in cancer cell proliferation.
  2. Drug Development: Investigated for its efficacy against various types of cancer by targeting specific kinases involved in tumor growth.
  3. Biochemical Studies: Used as a tool compound in research to elucidate kinase function and regulation within cellular environments.
Synthesis and Chemical Modification of 2-{7H-Pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine

Novel Methodologies for Heterocyclic Building Block Synthesis

The efficient construction of the 7H-pyrrolo[2,3-d]pyrimidine core is foundational for accessing 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine. Modern synthetic routes leverage halogenated intermediates and catalytic coupling strategies to introduce the ethylamine linker at the C5 position. A pivotal advancement involves the regioselective C5 functionalization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursors through transition-metal-catalyzed cross-coupling. For instance, Suzuki-Miyaura reactions employing palladium catalysts (e.g., Pd(dppf)₂Cl₂) enable the introduction of ethylene glycol-protected vinyl boronate esters at C5, followed by acidic deprotection and Curtius rearrangement to install the primary amine functionality [1] [9].

Alternative pathways utilize in situ generation of the pyrrolopyrimidine ring system. One patented approach starts with 4,6-dichloro-5-aminopyrimidine, which undergoes cyclocondensation with α-halo carbonyl compounds bearing protected amine functionalities. The ethylamine side chain is incorporated pre-cyclization using tert-butyl (2-oxoethyl)carbamate, with subsequent phosphorous oxychloride-mediated cyclization yielding the C5-(2-Boc-aminoethyl)-substituted core in 68% yield after optimization. Boc deprotection then furnishes the target amine [1] [6].

Table 1: Key Synthetic Routes to Pyrrolo[2,3-d]pyrimidin-5-yl Ethanamine Building Blocks

MethodKey Starting MaterialCatalyst/ConditionsAmine Installation StepOverall Yield
Suzuki-Curtius5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidinePd(dppf)₂Cl₂, K₂CO₃, EtOH/H₂OVinylboronate coupling → Curtius rearrangement42% (3 steps)
Cyclocondensation4,6-Dichloro-5-aminopyrimidinePOCl₃, refluxPre-cyclization: tert-butyl (2-oxoethyl)carbamate68% (2 steps)
Phase-Transfer Alkylation4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidineBu₄N⁺HSO₄⁻, NaOH (aq), ethyl 3-bromopropanoateEster reduction → Gabriel synthesis51% (4 steps)

Microwave-assisted synthesis significantly accelerates key steps, such as the cyclization and amination reactions. Ethanol/water mixtures under microwave irradiation (150°C, 20 min) achieve near-quantitative conversion in the cyclization step, reducing typical reaction times from 12 hours to under 30 minutes while minimizing decarboxylation or hydrolysis byproducts [7] [9].

Functionalization Strategies at the Pyrrolo-Pyrimidine Core

The electron-deficient pyrrolo[2,3-d]pyrimidine core permits site-selective modifications essential for diversifying the 2-aminoethyl-substituted scaffold. C4 and C7 positions offer the highest reactivity toward nucleophilic displacement, enabling sequential derivatization while preserving the C5 ethylamine side chain.

C4 halogenation (chlorination or bromination) using phosphoryl trichloride (POCl₃) or bromine in acetic acid provides handles for further cross-coupling. A critical innovation involves orthogonal protection strategies: the C5 ethylamine is protected as a phthalimide or Boc-carbamate, while C4 chlorine is displaced by amines (e.g., benzylamine, morpholine) or alkoxides under basic conditions (K₂CO₃, DMF, 80°C). Subsequent deprotection of the C5 amine then yields mono- or di-substituted variants [1] [6]. Direct C–H functionalization at C6 represents a step-economical advancement. Free-radical-mediated C–H silylation using dilauroyl peroxide (LPO) and triphenylsilane introduces silyl groups at C6 (40-75% yield). The silicon moiety serves as a masked halogen equivalent; ipso-desilylation with N-bromosuccinimide (NBS) affords C6-brominated derivatives, enabling Suzuki or Buchwald-Hartwig couplings without affecting the C5 ethylamine chain [2].

Table 2: Functionalization Strategies for C5-Ethylamine-Substituted Pyrrolo[2,3-d]pyrimidines

Target PositionReagents/ConditionsKey TransformationCompatibility with C5-Ethylamine
C4POCl₃ (neat), reflux; then R-NH₂, DIPEA, n-BuOHChlorination → Nucleophilic substitutionBoc protection required; free amine tolerated if sterically hindered
C6LPO (2 eq), Ph₃SiH (3 eq), t-BuOH, 90°C → NBS, DMFRadical silylation → BromodesilylationCompatible (free amine)
C7NaH, DMF, 0°C; then alkyl halidesN-AlkylationFree amine requires temporary protection

The C5 ethylamine side chain itself can be leveraged as a directing group for metal-catalyzed C–H activation. Iridium complexes (e.g., [Ir(COD)OMe]₂) facilitate directed C–H borylation at C6 when the ethylamine is converted to a picolinamide derivative. After borylation, the directing group is cleaved under mild alkaline conditions (K₂CO₃, MeOH/H₂O), restoring the primary amine [2] [4].

Optimization of Amine-Linker Conjugation Techniques

The primary amine in 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine serves as a critical conjugation point for bioconjugates, prodrugs, or polymeric carriers. Optimizing this linkage requires balancing stability, sterics, and synthetic accessibility. Acylation using activated esters (NHS, HATU) is predominant, but recent advances address challenges like dimerization and retro-Michael reactions.

Steric Control via Spacer Design: Conjugating bulky payloads (e.g., kinase-targeting warheads like those in BTK inhibitors) benefits from ethylene glycol or piperazine spacers inserted between the ethylamine and the payload. For instance, coupling with Fmoc-protected PEG₂-acetic acid using HATU/DIPEA, followed by Fmoc deprotection, yields an extended linker (‑CH₂CH₂‑NH‑(CH₂CH₂O)₂‑CH₂C(O)‑) that reduces steric hindrance during target binding. This modification improved binding affinity by 12-fold in CSF1R inhibitors compared to direct acylation [4] [10].

Schiff Base Stabilization: For aldehyde-containing moieties (e.g., antibody fragments), reductive amination outperforms acylation. Employing NaBH₃CN in methanol/acetic acid at pH 5–6 achieves near-quantitative imine reduction while preventing pyrrolopyrimidine ring degradation. The resulting secondary amine linkage demonstrates >95% stability in plasma after 72 hours [5] [7].

Solid-Phase Conjugation: Immobilizing the ethylamine derivative onto Wang resin via a photolabile linker (o-nitrobenzyl ester) enables "catch-and-release" strategies. After on-resin acylation or sulfonylation of the primary amine, UV irradiation (365 nm) cleaves the conjugate without epimerization, achieving purities >90% and reducing purification steps [7].

Table 3: Amine-Linker Conjugation Techniques and Outcomes

Conjugation MethodConditionsApplication ExampleYieldStability
Acylation (NHS ester)DCM, 0°C → RT, 12h; Et₃NPEGylated fluorescent probes65-80%pH-dependent hydrolysis
Reductive AminationR-CHO, NaBH₃CN, MeOH/AcOH (pH 5.5), 4h, RTAntibody-drug conjugates88-92%Excellent (plasma, 72h)
Carbamate FormationR-OC(Cl)=O, DIPEA, THF, -78°C → 0°CSustained-release polymer grafts75%High (enzymatic)
SulfonylationR-SO₂Cl, pyridine, 0°C, 2hLibrary synthesis for kinase inhibitors82%Excellent

Chemoselective Protocols: When conjugating molecules containing competing nucleophiles (e.g., phenols, secondary amines), copper-catalyzed Chan-Lam coupling proves effective. Using arylboronic acids, Cu(OAc)₂, and molecular sieves in dichloroethane, selective N-arylation of the ethylamine occurs without modifying the pyrrolopyrimidine ring nitrogen atoms [4] [6].

Properties

CAS Number

1500166-05-1

Product Name

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine

Molecular Formula

C8H10N4

Molecular Weight

162.196

InChI

InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12)

InChI Key

FCOXKYJIVJBIQL-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=CN=C2N1)CCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.